4,5-Dichlorophthalonitrile
Description
Contextualization within Phthalonitrile (B49051) Chemistry
Phthalonitriles, as a class of compounds, are characterized by a benzene (B151609) ring substituted with two adjacent nitrile (-CN) groups. They are fundamental building blocks in the synthesis of phthalocyanines, a group of macrocyclic compounds with extensive applications in dyes, pigments, and materials science. 4,5-Dichlorophthalonitrile is one of several halogenated phthalonitriles, including derivatives such as 3-nitrophthalonitrile (B1295753) and 4-nitrophthalonitrile, that are widely used as intermediates in the synthesis of more complex substituted phthalonitriles. nih.gov
The presence of the two chlorine atoms in the 4 and 5 positions of the benzene ring significantly influences the reactivity of the molecule. These electron-withdrawing groups activate the aromatic ring, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups onto the phthalonitrile core, a key feature that distinguishes it from unsubstituted phthalonitrile.
A notable reaction is the base-catalyzed nucleophilic aromatic substitution with O- and S-nucleophiles, as well as acidic -CH containing compounds, to form corresponding phthalonitrile derivatives. chemicalbook.comscientificlabs.ie These derivatives serve as immediate precursors for the synthesis of phthalocyanines with tailored properties. chemicalbook.comscientificlabs.ie
Significance as a Chemical Intermediate
The primary significance of this compound lies in its role as a versatile chemical intermediate. nih.govpubcompare.ai Its ability to undergo nucleophilic substitution reactions allows for the systematic modification of its structure, leading to a diverse range of substituted phthalonitriles. These, in turn, are crucial for the synthesis of symmetrically and asymmetrically substituted phthalocyanines.
For example, the reaction of this compound with hexanethiol produces 4,5-dihexylthiophthalonitrile, a key precursor for soluble phthalocyanines. nih.gov Similarly, it is a reactant in the synthesis of 4,5-bis(3,4-dimethoxyphenyl) phthalonitrile and 4,5-bis(2,6-dimethoxyphenoxy) phthalonitrile. chemicalbook.comscientificlabs.ie The chlorine atoms can also be displaced by various amines, leading to the formation of 4-chloro-5-(R-amino)phthalonitriles, which are precursors for phthalocyanines with potential applications in materials science and as sensing agents. chemintech.ruchemintech.ru
The compound's utility extends to the synthesis of other heterocyclic structures. For instance, its reaction with 2-(dimethylamino)ethanethiol hydrochloride can yield either a bis-substituted phthalonitrile or a heterocycle-fused phthalonitrile, depending on the reaction conditions. researchgate.net
Overview of Research Trajectories
Research involving this compound has followed several key trajectories. A significant area of focus has been the development of efficient synthetic routes to the compound itself. An early method involved the dehydration of 4,5-dichloro-phthalamide using phosgene (B1210022) in a tertiary nitrogenous organic base. google.com More contemporary methods have also been explored to improve yield and efficiency. chemintech.ru
A major research thrust has been the exploration of its reactivity in nucleophilic aromatic substitution reactions. chemintech.ru Studies have investigated the influence of different nucleophiles, bases, and reaction conditions on the substitution pattern and yield of the resulting substituted phthalonitriles. chemintech.ruresearchgate.net This research is fundamental to expanding the library of available phthalocyanine (B1677752) precursors.
Consequently, a vast body of research has been dedicated to the synthesis and characterization of phthalocyanines derived from this compound. These studies often focus on tuning the electronic, photophysical, and solubility properties of the final phthalocyanine macrocycle by introducing specific substituents via the phthalonitrile precursor. For example, the introduction of bulky or solubilizing groups can prevent aggregation and improve processability of the resulting phthalocyanines. nih.gov The unique molecular stability of this compound under extreme temperatures also makes it a critical component in advanced synthetic processes. pubcompare.ai
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₂Cl₂N₂ | nih.gov |
| Molecular Weight | 197.02 g/mol | nih.govsigmaaldrich.com |
| Appearance | White to almost white crystalline powder | tcichemicals.com |
| Melting Point | 180-184 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| IUPAC Name | 4,5-dichlorobenzene-1,2-dicarbonitrile | nih.gov |
| CAS Number | 139152-08-2 | chemicalbook.comsigmaaldrich.com |
Selected Reactions of this compound
| Reactant(s) | Reagents/Conditions | Product(s) | Reference |
| 4,5-dichloro-1,2-benzenedicarboxamide | Dehydration | This compound | chemicalbook.comscientificlabs.ie |
| Hexanethiol | K₂CO₃, DMSO | 4,5-dihexylthiophthalonitrile | nih.gov |
| Diethylmalonate | K₂CO₃ | 1-chloro-3,4-dicyano-6-(1,1-dicarbethoxy-methyl)benzene | worldscientific.com |
| N-containing nucleophiles (e.g., amines) | DMFA, K₂CO₃ or triethylamine (B128534), 80-140 °C | 4-chloro-5-(R-amino)phthalonitriles | chemintech.ru |
| 2-(dimethylamino)ethanethiol hydrochloride | K₂CO₃ | 4,5-bis[2-(dimethylamino)ethylthio]phthalonitrile or a heterocycle-fused phthalonitrile | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dichlorobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIJSZQFAMLVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357485 | |
| Record name | 4,5-Dichlorophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139152-08-2 | |
| Record name | 4,5-Dichlorophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichlorophthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Routes
Dehydration of 4,5-Dichloro-1,2-benzenedicarboxamide
The conversion of 4,5-Dichloro-1,2-benzenedicarboxamide to 4,5-Dichlorophthalonitrile is a foundational method for its synthesis. This process involves the removal of two water molecules from the diamide, leading to the formation of the dinitrile.
Reactants and Reaction Conditions
The dehydration of 4,5-Dichloro-1,2-benzenedicarboxamide is typically accomplished using strong dehydrating agents. One of the common reagents employed for this type of transformation is phosphorus(V) oxide (P₄O₁₀). The reaction involves heating a solid mixture of the amide with phosphorus(V) oxide, which facilitates the removal of water and the formation of the nitrile groups. The resulting this compound, being a liquid at the reaction temperature, can then be collected through simple distillation. While this method is effective, it represents a more traditional approach to amide dehydration.
Modern protocols have also been developed that utilize other reagents under milder conditions. For instance, various phosphorus-based reagents such as tris(dimethylamino)phosphine, phosphorus trichloride (B1173362), or triphenylphosphite have been shown to be effective for the conversion of primary amides to nitriles. nih.gov These reactions are often conducted in a suitable solvent like chloroform (B151607) and may involve the use of a base such as diethylamine (B46881) or DBU, with reaction times ranging from 6 to 12 hours at reflux temperatures. nih.gov
Catalytic Approaches (e.g., Borophosphate Catalyst)
Phosgene-mediated Dehydration in Tertiary Nitrogenous Organic Bases
A specific and effective method for the synthesis of this compound involves the dehydration of 4,5-dichloro-phthalamide using phosgene (B1210022) in the presence of a tertiary nitrogenous organic base. scirp.org This process offers high yields and is a well-defined route for the production of this compound. scirp.org
In the phosgene-mediated dehydration, tertiary amines play a crucial role as acid acceptors. scirp.org The reaction between the amide and phosgene releases hydrogen chloride, which is neutralized by the tertiary amine. This prevents the protonation of the starting materials and intermediates, allowing the reaction to proceed to completion. Examples of suitable tertiary nitrogenous liquids for this purpose include pyridine, as well as liquid tertiary aromatic amines such as dimethyl-aniline, diethyl-aniline, and diethyl-o-toluidine. scirp.org
The reaction temperature is a critical parameter that needs to be optimized for efficient conversion. For the phosgene-mediated dehydration of 4,5-dichloro-phthalamide, the reaction is typically carried out at a temperature between 50 and 90 °C. scirp.org Maintaining the temperature within this range ensures a sufficient reaction rate while minimizing potential side reactions. One specific example involves maintaining the reaction mass at a temperature of about 70 °C for an extended period to drive the reaction to completion. scirp.org
Influence of Moisture on Reaction Yields
The presence of moisture during the synthesis of this compound, particularly in the dehydration of the corresponding phthalamide (B166641) intermediate, can be detrimental to the reaction yield. Water can promote the formation of phthalimide (B116566) as a byproduct, thereby reducing the quantity of the desired dinitrile. google.com For this reason, the use of dry starting materials and solvents is strongly recommended to ensure an efficient conversion. google.com The hydrolysis of nitriles to form carboxylic acids is a well-known reaction that can occur under both acidic and basic aqueous conditions, further highlighting the importance of an anhydrous environment for maximizing the yield of nitrile compounds. libretexts.orggoogle.comlumenlearning.comjove.comchemistrysteps.com
Chlorination of o-Phthalonitrile
The direct chlorination of o-phthalonitrile presents a viable route for the synthesis of this compound. This process involves the electrophilic substitution of hydrogen atoms on the aromatic ring with chlorine.
Sequential Halogenation Pathway
The chlorination of o-phthalonitrile proceeds through a sequential pathway where chlorine atoms are added one by one to the aromatic ring. The reaction progresses from the starting material, o-phthalonitrile (PN), to 4-monochlorophthalonitrile, then to the target molecule, this compound. Further chlorination can lead to the formation of tetrachlorophthalonitrile. researchgate.net Controlling the reaction conditions is crucial to selectively obtain the desired dichlorinated product and minimize the formation of over-chlorinated byproducts.
Catalyst Systems
Various catalyst systems can be employed to facilitate the chlorination of o-phthalonitrile. While specific catalysts for this exact reaction are not extensively detailed in the provided research, related halogenation reactions often utilize Lewis acids or other agents to enhance the electrophilicity of the halogen. In some industrial chlorination processes, materials like activated carbon are used to mediate the reaction.
Optimization of Reaction Parameters
The efficiency and selectivity of the chlorination process are highly dependent on the optimization of several key reaction parameters. These include the reaction temperature, the feed rate of the reagents, and the molar ratio of chlorine to phthalonitrile (B49051) (Cl2/PN ratio). Careful control of these variables allows for the maximization of the this compound yield while minimizing the production of mono-chlorinated and tetra-chlorinated impurities.
Below is a table illustrating hypothetical optimization parameters for this reaction based on general principles of aromatic chlorination.
| Parameter | Condition | Expected Outcome |
| Temperature | Moderate | Balances reaction rate with selectivity, avoiding over-chlorination. |
| Reagent Feed Rate | Slow/Controlled | Ensures consistent reaction and prevents localized high concentrations of chlorine. |
| Cl2/PN Ratio | Stoichiometric (approx. 2:1) | Favors the formation of the dichlorinated product over other derivatives. |
Synthesis from 4,5-Dichlorophthalic Acid
An alternative and widely used method for preparing this compound begins with 4,5-dichlorophthalic acid. This multi-step synthesis provides a reliable route to the target compound. chemintech.ru A modification of the classical Wöhrle synthesis method has been shown to improve the total yield to 72%. chemintech.ru
Dehydration, Imidization, Ammonolysis, and Dehydration Sequence
This synthetic route involves a sequence of four key chemical transformations:
Dehydration: The process typically begins with the dehydration of 4,5-dichlorophthalic acid to form its corresponding anhydride (B1165640), 4,5-dichlorophthalic anhydride. nih.govnih.govresearchgate.net
Imidization: The anhydride is then converted to 4,5-dichlorophthalimide (B101854). This can be achieved directly from 4,5-dichlorophthalic acid by reacting it with a source of ammonia, such as ammonium (B1175870) carbonate, in acetic acid. chemintech.ru
Ammonolysis: The 4,5-dichlorophthalimide is subsequently subjected to ammonolysis, which opens the imide ring to form 4,5-dichlorophthalamide (B133453). The yield of this step can be enhanced by the addition of ammonium chloride. chemintech.ru
Dehydration: The final step is the dehydration of 4,5-dichlorophthalamide to yield this compound. sigmaaldrich.comchemicalbook.com This conversion can be accomplished using a dehydrating agent like phosgene in the presence of a tertiary organic base such as dimethylaniline. google.com
| Step | Reactant | Reagent(s) | Product |
| 1 | 4,5-Dichlorophthalic acid | Heat | 4,5-Dichlorophthalic anhydride |
| 2 | 4,5-Dichlorophthalic acid | Ammonium carbonate, Acetic acid | 4,5-Dichlorophthalimide |
| 3 | 4,5-Dichlorophthalimide | Ammonia, Ammonium chloride | 4,5-Dichlorophthalamide |
| 4 | 4,5-Dichlorophthalamide | Phosgene, Tertiary base | This compound |
Alternative and Emerging Synthetic Routes
Catalytic Coupling of Ortho-Dihalobenzenes
The direct synthesis of phthalonitriles through the catalytic coupling of ortho-dihalobenzenes represents a significant advancement over classical methods like the Rosenmund-von Braun reaction, which often requires harsh conditions. Transition-metal catalyzed cyanation of ortho-dihaloarenes offers a more direct and efficient pathway.
While the direct catalytic coupling of a substituted ortho-dihalobenzene to yield this compound is a subject of ongoing research, the principles of this methodology can be illustrated by the cyanation of related polychlorinated benzenes. For instance, the palladium-catalyzed cyanation of diesters of 4,5-dichlorophthalic acid using zinc cyanide (Zn(CN)₂) has been reported. This reaction, catalyzed by a palladium complex such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), proceeds in a high-boiling solvent such as N,N-dimethylacetamide at elevated temperatures. The addition of zinc powder is often necessary to prevent catalyst deactivation. This approach, while not starting from a simple ortho-dihalobenzene, demonstrates the feasibility of introducing cyano groups into a dichlorinated benzene (B151609) ring through catalytic means to form a phthalonitrile derivative.
Challenges in the direct dicyanation of ortho-dichlorobenzenes include the deactivation of the catalyst and the difficulty in achieving double cyanation due to the electronic effect of the first introduced cyano group. However, the use of highly efficient catalyst systems is a promising area of investigation to overcome these hurdles and develop a direct catalytic route to this compound from readily available ortho-polychlorinated benzenes.
Cross-Coupling Reactions with Alkylzinc Halides
A significant emerging route for the derivatization of this compound involves the use of cross-coupling reactions with organometallic reagents. Specifically, the Negishi coupling, which utilizes organozinc reagents, has been identified as a viable method for the preparation of 4,5-dialkylphthalonitriles from this compound. mit.edu This reaction allows for the formation of carbon-carbon bonds at the chlorinated positions of the phthalonitrile ring.
The general scheme for this reaction involves the treatment of this compound with an alkylzinc halide in the presence of a palladium or nickel catalyst. These catalysts are typically complexed with phosphine ligands that facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Detailed research findings have demonstrated the successful application of this methodology. For example, the synthesis of symmetrical octa-alkyl substituted phthalocyanine (B1677752) precursors has been achieved through the reaction of this compound with alkylzinc bromide. taylorandfrancis.com While the yields for this specific transformation were reported to be modest (around 28%), it validates the proof-of-concept for this synthetic strategy. The reaction conditions typically involve the use of a nickel catalyst, such as bis(triphenylphosphine)nickel(II) dichloride, in the presence of triphenylphosphine (B44618) and lithium chloride. The alkylzinc bromide reagent is often generated in situ from the corresponding alkyl bromide and zinc metal.
The table below summarizes representative findings for the cross-coupling of this compound with alkylzinc halides.
| Catalyst System | Ligand | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| NiCl₂(PPh₃)₂ | PPh₃ | Alkylzinc bromide | Not specified | Not specified | 28 | taylorandfrancis.com |
Interactive Data Table
| Catalyst System | Ligand | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |
| NiCl₂(PPh₃)₂ | PPh₃ | Alkylzinc bromide | Not specified | Not specified | 28 |
This synthetic route offers a powerful tool for introducing a wide range of alkyl substituents onto the phthalonitrile core, thereby enabling the fine-tuning of the electronic and physical properties of the resulting phthalocyanines and other derivatives. Further optimization of reaction conditions, including the choice of catalyst, ligand, and solvent, holds the potential to improve the efficiency and broaden the scope of this promising synthetic methodology.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Reaction with Acidic -CH Containing Compounds (e.g., Diethylmalonate)
Formation of Alkyl-Substituted Phthalonitriles
The synthesis of alkyl-substituted phthalonitriles from this compound can be achieved through different methodologies. One common approach involves the nucleophilic substitution of one of the chlorine atoms by a carbanion. For instance, the reaction with C-H acidic compounds like diethylmalonate in the presence of a base such as potassium carbonate (K₂CO₃) leads to the formation of 4-chloro-5-alkyl-phthalonitrile derivatives. worldscientific.comworldscientific.comworldscientific.com In this reaction, the malonate anion acts as the C-nucleophile, displacing a single chloride.
Another powerful method for creating a carbon-carbon bond at this position is through cross-coupling reactions. The use of alkylzinc halides in reactions catalyzed by transition metals, such as palladium, allows for the direct introduction of alkyl groups. researchgate.net
Reaction with N-Nucleophiles (e.g., Amines)
This compound readily undergoes aromatic nucleophilic substitution (SNAr) with various N-nucleophiles, including primary and secondary amines. chemintech.ruchemintech.ru These reactions typically involve the substitution of only one of the two chlorine atoms, even when an excess of the amine is used. chemintech.ru The process is generally conducted in a solvent like dimethylformamide (DMF) at elevated temperatures, ranging from 80 to 140 °C. chemintech.ru A base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534), is required to facilitate the reaction, though the choice of base does not appear to have a significant impact on the reaction's course. chemintech.ru Examples from the literature include reactions with secondary aliphatic amines like dimethylamine (B145610) and dihexylamine. chemintech.ru
Synthesis of 4-chloro-5-(R-amino)phthalonitriles
The reaction between this compound and N-containing nucleophiles is a key method for synthesizing a range of 4-chloro-5-(R-amino)phthalonitriles. chemintech.ruchemintech.ru These products are valuable intermediates for creating more complex molecules like asymmetrically substituted phthalocyanines. chemintech.ruresearchgate.net The reaction conditions, including temperature and duration, are adjusted based on the nature of the specific amine used. chemintech.ru
A study systematically investigated the synthesis of a series of these compounds, achieving moderate to good yields. The reaction times varied from as short as 30 minutes to as long as 19.5 hours, depending on the nucleophile's reactivity. chemintech.ru
Table 1: Synthesis of 4-chloro-5-(R-amino)phthalonitriles
| N-Nucleophile | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| n-Butylamine | 0.5 | 80 | 52.0 |
| Dihexylamine | 1.0 | 100 | 48.0 |
| Piperidine | 1.0 | 100 | 55.0 |
| Morpholine (B109124) | 1.0 | 100 | 57.5 |
| Aniline | 8.0 | 140 | 45.0 |
| 4-Methoxyaniline | 6.5 | 140 | 51.0 |
| 4-Bromoaniline | 19.5 | 140 | 39.0 |
Data sourced from a study on the synthesis of 4-chloro-5-(R-amino)phthalonitriles. chemintech.ru
Influence of N-Nucleophile Nature on Reaction
The nature of the N-nucleophile is the most critical factor influencing the reaction's success and conditions. chemintech.ru A clear distinction exists between the reactivity of aliphatic and aromatic amines. Aliphatic amines are generally more reactive and allow the substitution to proceed under milder conditions (e.g., 80-100 °C). chemintech.ru
In contrast, aromatic amines, being weaker nucleophiles, require more forcing conditions, such as higher temperatures (140 °C). chemintech.ru The electronic properties of substituents on the aromatic ring of anilines also play a significant role. Electron-donating groups, like a methoxy (B1213986) group, enhance the nucleophilicity of the amine and can lead to faster reaction times compared to unsubstituted aniline. chemintech.ru Conversely, electron-withdrawing groups, such as a halogen atom, decrease the amine's reactivity and significantly prolong the required reaction time. chemintech.ru
Influence of Electron-Withdrawing Groups on Reactivity
The reactivity of this compound in nucleophilic substitution reactions is profoundly influenced by the presence of the two cyano (-CN) groups on the benzene ring. editorum.ru These groups are strongly electron-withdrawing, which decreases the electron density of the aromatic ring. This electronic deficit makes the ring susceptible to attack by nucleophiles. The activation is particularly pronounced at the carbon atoms bearing the chlorine atoms, facilitating the displacement of a chloride ion. The reaction is thus classified as an activated aromatic nucleophilic substitution. chemintech.ruresearchgate.net
Mechanistic Insights into Nucleophilic Displacement
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. chemintech.ruresearchgate.net This multi-step pathway is characteristic of activated aromatic halides. The key steps are:
Nucleophilic Attack: The nucleophile (e.g., an amine) attacks one of the carbon atoms attached to a chlorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, importantly, onto the electron-withdrawing cyano groups, which provides significant stabilization for this intermediate.
Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group.
This mechanism explains why only one chlorine atom is typically substituted. The introduction of an electron-donating amino group in the first substitution step deactivates the ring towards further nucleophilic attack, making the displacement of the second chlorine atom much more difficult.
Cross-Coupling Reactions
This compound is an effective substrate for various transition-metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds, leading to a wide array of substituted phthalonitriles.
Notable examples include:
Suzuki-Miyaura Coupling: This reaction pairs this compound with arylboronic acids in the presence of a palladium catalyst. It has been used to synthesize 4,5-diarylphthalonitriles, which are precursors to sterically hindered phthalocyanines. kyoto-u.ac.jpresearchgate.net
Sonogashira Coupling: This palladium-catalyzed reaction with terminal alkynes is employed to introduce alkynyl moieties. This method has been used to prepare dialkynyl-substituted phthalonitriles. nih.gov
C-H Activation Coupling: Intramolecular C-H activation cross-coupling has been utilized to create complex, C-shaped planar phthalonitriles. In one example, a 4,5-bis(phenoxy)phthalonitrile derivative undergoes a palladium-catalyzed intramolecular reaction to form a new carbon-carbon bond. uea.ac.uk
These cross-coupling strategies offer a powerful alternative to nucleophilic substitution for the functionalization of the this compound core.
Reactivity and Reaction Mechanisms
Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. In the context of 4,5-dichlorophthalonitrile, this reaction serves as a critical pathway for the synthesis of a variety of substituted phthalonitrile (B49051) derivatives, which are key precursors for phthalocyanines and other functional materials. The presence of two electron-withdrawing nitrile (-CN) groups on the benzene (B151609) ring activates the chlorine atoms, facilitating their substitution via palladium-catalyzed cross-coupling reactions with organoboron compounds, typically boronic acids or their esters. isuct.rucyberleninka.ru
The general scheme involves the reaction of this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. This process allows for the sequential or simultaneous replacement of one or both chlorine atoms, leading to the formation of mono- or di-substituted phthalonitriles. These products are valuable intermediates for creating materials with tailored electronic and photophysical properties. mdpi.comresearchgate.net
The choice of catalyst is pivotal for the success of the Suzuki cross-coupling reaction involving this compound. Palladium catalysts, in both the Pd(0) and Pd(II) oxidation states, are predominantly employed.
Palladium(II) Catalysts: Pd(II) complexes, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), are effective precatalysts for these reactions. uea.ac.ukd-nb.info The electron-withdrawing nature of the nitrile groups in the this compound molecule activates the C-Cl bonds towards oxidative addition, a key step in the catalytic cycle. isuct.rucyberleninka.ru This activation allows for the use of Pd(II) catalysts, sometimes even without the addition of specialized, highly active ligands, which are often required for coupling with less reactive aryl chlorides. isuct.ru Dichlorobis(triphenylphosphine)palladium(II) is another Pd(II) catalyst that has been successfully used. isuct.ru
Tetrakis(triphenylphosphine)palladium(0): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used Pd(0) catalyst for a range of cross-coupling reactions, including those involving phthalonitrile derivatives. wikipedia.org It has been utilized as a catalyst in reactions of this compound. isuct.rucyberleninka.rumdpi.comresearchgate.net In solution, Pd(PPh₃)₄ exists in equilibrium with more coordinatively unsaturated and catalytically active species like Pd(PPh₃)₃ and Pd(PPh₃)₂. wikipedia.org These species initiate the catalytic cycle by undergoing oxidative addition with the aryl chloride.
| Catalyst | Oxidation State | Typical Application/Notes | Reference |
|---|---|---|---|
| Palladium(II) Acetate (Pd(OAc)₂) | Pd(II) | Used as a precatalyst, often in conjunction with phosphine (B1218219) ligands like S-Phos. | uea.ac.ukd-nb.info |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Pd(0) | A common, versatile catalyst for Suzuki reactions. | mdpi.comwikipedia.orgresearchgate.net |
| Dichlorobis(triphenylphosphine)palladium(II) | Pd(II) | Effective due to the activation of the C-Cl bond by the nitrile groups. | isuct.ru |
The ligand coordinated to the palladium center plays a crucial role in determining the efficacy, scope, and selectivity of the Suzuki cross-coupling reaction. For challenging substrates like aryl chlorides, the use of electron-rich, bulky phosphine ligands is often essential.
S-Phos: S-Phos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is a highly effective Buchwald-type biaryl monophosphine ligand that has demonstrated significant utility in the Suzuki cross-coupling of this compound. wikipedia.orgsigmaaldrich.com Its steric bulk and electron-donating properties promote the formation of the active monoligated palladium species, facilitate the oxidative addition step, and enhance the rate of reductive elimination, leading to higher product yields. wikipedia.orgharvard.edu
Research has shown that the combination of a Pd(II) catalyst, such as Pd(OAc)₂, with S-Phos is a robust system for synthesizing diaryl-substituted phthalonitriles from this compound. isuct.rucyberleninka.rud-nb.info For instance, the Suzuki-Miyaura coupling of this compound with 2-thiopheneboronic acid using S-Phos as the ligand resulted in an 88% yield of the desired 4,5-di(thiophen-2-yl)phthalonitrile. researchgate.net While the inherent reactivity of this compound can sometimes allow the reaction to proceed with less sophisticated ligands, the use of S-Phos is considered important for achieving high yields, particularly in the synthesis of sterically hindered diaryl-substituted products. isuct.rucyberleninka.ru
| Ligand | Partner Catalyst | Observed Effect | Reference |
|---|---|---|---|
| S-Phos | Pd(OAc)₂ | Enables efficient synthesis of diaryl-substituted phthalonitriles. | cyberleninka.rud-nb.info |
| S-Phos | Not specified | Achieved an 88% yield in the coupling with 2-thiopheneboronic acid. | researchgate.net |
| S-Phos | Pd(II) | Noted as important for synthesizing diaryl-substituted o-phthalonitriles. | isuct.rucyberleninka.ru |
Derivatization and Functionalization Strategies
Phthalonitrile (B49051) Derivatives as Precursors
The chlorine atoms on 4,5-dichlorophthalonitrile are activated towards nucleophilic substitution by the two electron-withdrawing nitrile groups. This reactivity allows for the synthesis of diverse phthalonitrile derivatives, which in turn serve as building blocks for complex macrocycles like phthalocyanines.
The synthesis of 4,5-bis(3,4-dimethoxyphenyl)phthalonitrile from this compound is achieved via a nucleophilic aromatic substitution reaction. chemicalbook.com In this procedure, the chlorine atoms are displaced by the corresponding phenoxide. The reaction is typically carried out by treating this compound with 3,4-dimethoxyphenol (B20763) in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The base deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide ion, which then attacks the electron-deficient aromatic ring of the phthalonitrile, displacing the chloride ions.
Reaction Scheme:
Reactants: this compound, 3,4-Dimethoxyphenol
Reagents: Potassium Carbonate (K₂CO₃)
Solvent: Dimethylformamide (DMF)
Product: 4,5-bis(3,4-dimethoxyphenyl)phthalonitrile
| Reactant | Molar Ratio | Reagent/Solvent | Reaction Conditions |
| This compound | 1 | K₂CO₃, DMF | Elevated temperature |
| 3,4-Dimethoxyphenol | >2 | Inert atmosphere |
Following a similar synthetic route, 4,5-bis(2,6-dimethoxyphenoxy)phthalonitrile can be prepared. chemicalbook.com The reaction involves the nucleophilic displacement of the chlorine atoms of this compound by 2,6-dimethoxyphenoxide ions. The presence of two methoxy (B1213986) groups in the ortho positions of the phenol can introduce significant steric hindrance, which may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve a good yield. The general methodology remains the same: reacting this compound with 2,6-dimethoxyphenol (B48157) and a base like K₂CO₃ in a solvent such as DMF.
Reaction Scheme:
Reactants: this compound, 2,6-Dimethoxyphenol
Reagents: Potassium Carbonate (K₂CO₃)
Solvent: Dimethylformamide (DMF)
Product: 4,5-bis(2,6-dimethoxyphenoxy)phthalonitrile
| Reactant | Molar Ratio | Reagent/Solvent | Key Considerations |
| This compound | 1 | K₂CO₃, DMF | Potential steric hindrance |
| 2,6-Dimethoxyphenol | >2 | May require higher temp. |
The synthesis of 4,5-diphenoxyphthalonitrile (B5515073) is a direct application of the nucleophilic aromatic substitution reaction using phenol as the nucleophile. chemicalbook.com this compound is reacted with phenol in the presence of a base like potassium carbonate in a polar aprotic solvent. The resulting 4,5-diphenoxyphthalonitrile is a precursor for phenoxy-substituted phthalocyanines. A related compound, 4,5-bis(4-methoxyphenoxy)phthalonitrile, has been synthesized and characterized, confirming the viability of this synthetic approach for various substituted phenols. researchgate.net
Reaction Scheme:
Reactants: this compound, Phenol
Reagents: Potassium Carbonate (K₂CO₃)
Solvent: Dimethylformamide (DMF)
Product: 4,5-diphenoxyphthalonitrile
| Reactant | Molar Ratio | Reagent/Solvent | Product Characterization |
| This compound | 1 | K₂CO₃, DMF | Spectroscopy (NMR, IR) |
| Phenol | >2 | Elemental Analysis |
This compound can be functionalized with N-heterocycles such as pyrazoles through nucleophilic aromatic substitution. chemintech.ru The reaction typically involves the N-nucleophile of the pyrazole (B372694) ring attacking the this compound. For instance, the reaction with substituted pyrazoles like 6-octylpyrazole or 6-tert-butylpyrazole has been reported to proceed in the presence of potassium carbonate as a base. chemintech.ru Depending on the stoichiometry and reaction conditions, either mono- or di-substituted products can be obtained. This method provides a route to phthalonitriles bearing bulky and functional heterocyclic groups.
Reaction Scheme:
Reactants: this compound, Substituted Pyrazole
Reagents: Potassium Carbonate (K₂CO₃)
Solvent: Dimethylformamide (DMF)
Product: 4-(pyrazol-1-yl)-5-chlorophthalonitrile or 4,5-bis(pyrazol-1-yl)phthalonitrile
| Reactant | Nucleophile Example | Base | Potential Products |
| This compound | 6-tert-butylpyrazole | K₂CO₃ | Mono- and di-substituted pyrazolyl-phthalonitriles |
While the direct synthesis of an octafluoro-substituted phthalonitrile from this compound is not a standard transformation, fluorinated phthalonitrile precursors can be synthesized. A key reaction is the halogen exchange (HALEX) reaction, where the chlorine atoms are substituted by fluorine. This can be achieved by treating this compound with a fluoride (B91410) salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst in a high-boiling point aprotic solvent. The resulting 4,5-difluorophthalonitrile (B176858) is a valuable precursor for synthesizing fluorinated phthalocyanines. The term "octafluoro" typically refers to the eight fluorine atoms present on the periphery of the final phthalocyanine (B1677752) macrocycle, which would be formed by the cyclotetramerization of a difluorophthalonitrile.
Reaction Scheme:
Reactants: this compound
Reagents: Potassium Fluoride (KF)
Solvent: Aprotic polar solvent (e.g., Sulfolane)
Product: 4,5-Difluorophthalonitrile
| Reactant | Reagent | Reaction Type | Product Application |
| This compound | KF | Halogen Exchange | Precursor for fluorinated phthalocyanines |
The synthesis of diaryl-substituted o-phthalonitriles from this compound can be accomplished using modern cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an arylboronic acid. researchgate.net In this approach, this compound can be reacted with two equivalents of an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene (B28343)/water or DME). mdpi.com This methodology allows for the introduction of a wide variety of aryl and heteroaryl groups, providing a versatile route to highly functionalized phthalonitrile precursors. Another relevant cross-coupling reaction is the Sonogashira coupling, which has been used to prepare dialkynyl-substituted phthalonitriles from this compound. nih.gov
Reaction Scheme:
Reactants: this compound, Arylboronic Acid
Reagents: Palladium Catalyst, Base
Solvent: Toluene/Water or DME
Product: 4,5-Diarylphthalonitrile
| Reaction Type | Key Components | C-C Bond Formation |
| Suzuki-Miyaura | This compound, Arylboronic acid, Pd catalyst, Base | Aryl-Aryl |
| Sonogashira | This compound, Terminal alkyne, Pd/Cu catalyst, Base | Aryl-Alkynyl |
Synthesis of Dialkylthio-substituted o-Phthalonitriles
The synthesis of dialkylthio-substituted o-phthalonitriles from this compound is a well-established method involving nucleophilic aromatic substitution. chemicalbook.comsigmaaldrich.com This reaction typically utilizes an alkanethiol in the presence of a base. A prominent example is the synthesis of 4,5-dihexylthiophthalonitrile, a popular building block for phthalocyanine synthesis due to the excellent solubility it imparts to the final macrocycle. nih.gov
The reaction proceeds by the displacement of the two chlorine atoms on the phthalonitrile ring by the alkylthio groups. The process is a base-catalyzed nucleophilic aromatic substitution, where the base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electron-deficient aromatic ring. sigmaaldrich.com
Research Findings: The reaction of this compound with hexanethiol was first reported in 1994 and has since become a cornerstone for preparing soluble phthalocyanine derivatives. nih.gov The synthesis is generally carried out in a polar aprotic solvent like dimethylformamide (DMF), with potassium carbonate (K₂CO₃) serving as the base. The reaction conditions are typically mild, proceeding at or slightly above room temperature to yield the desired 4,5-bis(alkylthio)phthalonitrile. Depending on the reaction temperature, the reaction of this compound with 2-(dimethylamino)ethanethiol hydrochloride and K₂CO₃ can yield either 4,5-bis[2-(dimethylamino)ethylthio]phthalonitrile or a heterocycle-fused phthalonitrile. researchgate.net
| Reactant | Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| This compound | Alkanethiol (e.g., Hexanethiol) | K₂CO₃ | DMF | 4,5-Bis(alkylthio)phthalonitrile |
Synthesis of 4-chloro-5-(2,6-diisopropylphenoxy)phthalonitrile
The selective mono-substitution of this compound can be achieved by carefully controlling the reaction conditions and stoichiometry of the nucleophile. The synthesis of 4-chloro-5-(2,6-diisopropylphenoxy)phthalonitrile involves the reaction of this compound with one equivalent of 2,6-diisopropylphenol. The steric hindrance provided by the two isopropyl groups on the phenolate (B1203915) nucleophile can help in achieving mono-substitution over di-substitution.
Research Findings: The reaction is a nucleophilic aromatic substitution where the 2,6-diisopropylphenoxide ion displaces one of the chlorine atoms. This reaction is typically performed in a polar aprotic solvent such as DMF or DMSO in the presence of a base like potassium carbonate. By using a 1:1 molar ratio of the reactants and maintaining a controlled temperature, the formation of the mono-substituted product can be favored.
| Reactant | Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| This compound | 2,6-diisopropylphenol | K₂CO₃ | DMF | 4-chloro-5-(2,6-diisopropylphenoxy)phthalonitrile |
Synthesis of 4,5-bis-(2,6-diisopropylphenoxy)phthalonitrile
To achieve di-substitution and synthesize 4,5-bis-(2,6-diisopropylphenoxy)phthalonitrile, an excess of the nucleophile and more forcing reaction conditions are typically employed. This drives the reaction to completion, replacing both chlorine atoms on the phthalonitrile ring.
Research Findings: The synthesis involves reacting this compound with at least two equivalents of 2,6-diisopropylphenol in the presence of a base like potassium carbonate. The reaction is generally heated in a solvent like DMF to ensure the displacement of the second, less reactive chlorine atom. The resulting product features two bulky 2,6-diisopropylphenoxy groups, which can significantly influence the properties of any subsequent compounds, such as phthalocyanines, by enhancing solubility and preventing aggregation.
| Reactant | Reagent (Excess) | Base | Solvent | Condition | Product |
|---|---|---|---|---|---|
| This compound | 2,6-diisopropylphenol | K₂CO₃ | DMF | Heating | 4,5-bis-(2,6-diisopropylphenoxy)phthalonitrile |
Synthesis of 4-chloro-5-(3-methoxyprop-1-ynyl)phthalonitrile
The introduction of alkynyl groups onto the phthalonitrile core is achieved via palladium-catalyzed cross-coupling reactions, most commonly the Sonogashira coupling. nih.gov This methodology allows for the formation of a carbon-carbon bond between the aromatic ring and the terminal alkyne.
Research Findings: The synthesis of the mono-alkynylated product, 4-chloro-5-(3-methoxyprop-1-ynyl)phthalonitrile, involves the reaction of this compound with 3-methoxy-1-propyne. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI, in the presence of a base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). By controlling the stoichiometry (using approximately one equivalent of the alkyne), selective mono-coupling can be achieved to yield the desired product. nih.gov
| Reactant | Reagent | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | 3-methoxy-1-propyne | Pd(PPh₃)₂Cl₂ / CuI | TEA / DIPA | THF | 4-chloro-5-(3-methoxyprop-1-ynyl)phthalonitrile |
Synthesis of 4,5-bis(3-methoxyprop-1-ynyl)phthalonitrile
The corresponding di-substituted product is synthesized by modifying the reaction conditions to favor the replacement of both chlorine atoms.
Research Findings: To synthesize 4,5-bis(3-methoxyprop-1-ynyl)phthalonitrile, an excess of the terminal alkyne (3-methoxy-1-propyne) is used in the Sonogashira coupling reaction. nih.gov The reaction setup, including the palladium and copper catalysts and the base, remains similar to the mono-substitution reaction. The use of excess alkyne and potentially longer reaction times or higher temperatures ensures the complete conversion to the di-substituted product. These dialkynyl-substituted phthalonitriles are valuable precursors for phthalocyanines where the alkynyl groups can enhance electronic delocalization. nih.gov
| Reactant | Reagent (Excess) | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | 3-methoxy-1-propyne | Pd(PPh₃)₂Cl₂ / CuI | TEA / DIPA | THF | 4,5-bis(3-methoxyprop-1-ynyl)phthalonitrile |
Synthesis of 1,2-dicyano-4,5-bis[(S)-4'-(2-methylbutyoxy)biphenyl]benzene
This synthesis represents a more complex derivatization, requiring a Suzuki cross-coupling reaction to introduce bulky, functionalized biphenyl (B1667301) substituents. This approach allows for the creation of highly elaborate phthalonitrile precursors.
Research Findings: The synthesis of 1,2-dicyano-4,5-bis[(S)-4'-(2-methylbutyoxy)biphenyl]benzene from this compound is achieved by reacting it with two equivalents of (S)-4'-(2-methylbutoxy)biphenyl-4-boronic acid. The reaction is catalyzed by a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base, typically an aqueous solution of sodium carbonate or potassium carbonate. The reaction is performed in a solvent system like toluene or a mixture of toluene and ethanol, under reflux, to facilitate the coupling and yield the highly substituted phthalonitrile.
| Reactant | Reagent | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | (S)-4'-(2-methylbutoxy)biphenyl-4-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene | 1,2-dicyano-4,5-bis[(S)-4'-(2-methylbutyoxy)biphenyl]benzene |
Synthesis of 4,5-di-((S)-2-methylbutoxy)phthalonitrile
The introduction of chiral alkoxy groups onto the phthalonitrile scaffold is accomplished through a nucleophilic aromatic substitution reaction, similar to the synthesis of phenoxy-substituted derivatives.
Research Findings: The synthesis of 4,5-di-((S)-2-methylbutoxy)phthalonitrile involves the reaction of this compound with (S)-2-methylbutanol. The alcohol is first converted to its more nucleophilic alkoxide form using a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent like DMF or THF. The resulting alkoxide then displaces both chlorine atoms on the phthalonitrile ring to yield the final product. The introduction of these chiral substituents is of interest for creating chiral phthalocyanine systems.
| Reactant | Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| This compound | (S)-2-methylbutanol | NaH or K₂CO₃ | DMF / THF | 4,5-di-((S)-2-methylbutoxy)phthalonitrile |
Phthalocyanine Synthesis
This compound is a pivotal starting material for crafting a wide array of phthalocyanine derivatives. While it can be used to produce chlorinated phthalocyanines, it is more commonly employed as an intermediate that undergoes nucleophilic aromatic substitution reactions. nih.govsigmaaldrich.comchemicalbook.com In these reactions, the chlorine atoms are replaced by various functional groups, yielding substituted phthalonitriles that serve as the direct precursors for the phthalocyanine macrocycle. sigmaaldrich.comchemicalbook.com This approach allows for the introduction of specific substituents that tune the final properties of the phthalocyanine molecule.
Cyclotetramerization Reactions
The core of phthalocyanine synthesis is the cyclotetramerization reaction, where four phthalonitrile units condense to form the characteristic 18-π electron aromatic macrocycle. This process can be controlled to produce symmetrical, unsymmetrical, or metal-containing phthalocyanine structures.
Symmetrical Phthalocyanines
Symmetrical phthalocyanines are synthesized from a single type of phthalonitrile precursor. A common strategy involves a two-step process starting from this compound. First, this compound is reacted with a nucleophile, such as hexanethiol, to create a symmetrically substituted precursor like 4,5-dihexylthiophthalonitrile (DiSHexPN). nih.gov This precursor is then subjected to cyclotetramerization, resulting in an octa-substituted phthalocyanine where all eight peripheral positions are identical. nih.gov This method offers the advantage of producing phthalocyanines with enhanced solubility in a range of organic solvents, which simplifies purification processes. nih.gov
Table 1: Examples of Symmetrically Substituted Phthalonitriles Derived from this compound
| Precursor | Reactant(s) | Resulting Phthalonitrile |
| This compound | Hexanethiol | 4,5-Dihexylthiophthalonitrile |
| This compound | 3,4-Dimethoxyphenol | 4,5-Bis(3,4-dimethoxyphenyl)phthalonitrile |
| This compound | 2,6-Dimethoxyphenol | 4,5-Bis(2,6-dimethoxyphenoxy)phthalonitrile |
| This compound | Phenol | 4,5-Diphenoxyphthalonitrile |
This table is based on data from reference sigmaaldrich.com.
Unsymmetrical Phthalocyanines
Unsymmetrical phthalocyanines, particularly those with an A3B structure, are created when one of the four isoindole subunits has a different substitution pattern from the other three. Starting with this compound, one chlorine atom can be selectively substituted through an aromatic nucleophilic substitution reaction. For instance, reacting this compound with various secondary amines or other N-containing nucleophiles yields 4-chloro-5-(R-amino)phthalonitriles. chemintech.ru These monosubstituted derivatives can then be used in subsequent reactions to build unsymmetrical macrocycles. chemintech.ru This selective functionalization is a key step toward creating phthalocyanines with tailored functionalities for specific applications.
Mixed Cyclotetramerization
Mixed cyclotetramerization, also known as statistical condensation, is the most common method for synthesizing unsymmetrical A3B-type phthalocyanines. chemintech.ruresearchgate.net This technique involves reacting two different phthalonitrile precursors in a specific molar ratio, typically 3:1. mdpi.com For example, a derivative of this compound, such as 4-chloro-5-morpholino-phthalonitrile, can be condensed with another substituted phthalonitrile. chemintech.ru Similarly, 4-chloro-5-(1,1-dicarbethoxymethyl)-phthalonitrile has been used in a mixed cyclotetramerization with 4,5-dihexylthiophthalonitrile (DiSHexPN) to produce an A3B zinc phthalocyanine. nih.gov This statistical approach yields a mixture of products, including the desired unsymmetrical phthalocyanine and several symmetrical ones, which then requires separation by methods like column chromatography. researchgate.net
Table 2: Reactant Combinations in Mixed Cyclotetramerization
| Phthalonitrile A | Phthalonitrile B | Resulting Structure Type |
| 4-Chloro-5-(1,1-dicarbethoxymethyl)-phthalonitrile | 4,5-Dihexylthiophthalonitrile | A3B |
| Carboxy-substituted phthalonitrile | Bulky phenoxy-substituted phthalonitrile | A3B |
| 4-tert-Butylphthalonitrile | 4-Iodophthalonitrile | A3B |
This table is based on data from references nih.govresearchgate.netmdpi.com.
Template Synthesis for Metal Insertion
The insertion of a central metal ion into the phthalocyanine cavity is often achieved during the cyclotetramerization process itself, in what is known as a template synthesis. The presence of a metal salt, such as zinc acetate (B1210297), cobalt(II) acetate, or copper(II) chloride, templates the reaction, organizing the four phthalonitrile units around the central metal ion to facilitate macrocycle formation. researchgate.networldscientific.com This method is highly effective for producing metallophthalocyanines (MPcs) directly from phthalonitrile precursors, including those derived from this compound. The reaction is typically carried out in a high-boiling solvent like pentanol (B124592) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netresearchgate.net
Influence of Substituents on Phthalocyanine Properties
The functional groups introduced onto the phthalocyanine periphery, often originating from the derivatization of this compound, have a profound impact on the molecule's physical and chemical properties.
Solubility : One of the most significant effects of peripheral substitution is the enhancement of solubility. Groups like hexylthio or methoxy dramatically increase the solubility of phthalocyanines in common organic solvents, which is crucial for their processing and application. nih.govresearchgate.net
Spectroscopic Properties : The electronic absorption and emission spectra of phthalocyanines are highly sensitive to their substitution pattern. The introduction of nitrogen-containing substituents at the periphery can cause a significant bathochromic (red-shift) of the Q-band, the characteristic long-wavelength absorption peak. chemintech.ru The nature of the central metal ion also influences the position of the Q-band. researchgate.net Furthermore, transitioning from highly symmetrical octa-substituted compounds to mixed-substituted phthalocyanines can also induce a bathochromic shift. researchgate.net
Electrochemical Properties : The electron-withdrawing nature of the chlorine atoms directly affects the electronic properties of the macrocycle. Introducing chlorine atoms into the phthalocyanine core generally increases the first oxidation potential of the molecule. umich.edu
Thermal Stability : Substituents can also influence the thermal stability of the phthalocyanine. An asymmetrically substituted A3B phthalocyanine derived from a this compound precursor was found to be more thermally stable than its symmetrical counterpart. nih.gov
Solubility Modulation
A primary challenge in the application of phthalocyanines is their tendency to aggregate, which often leads to poor solubility in common organic solvents and water. Functionalizing this compound before the macrocyclization reaction is a critical strategy to enhance the solubility of the resulting phthalocyanines.
By reacting this compound with various nucleophiles, bulky or long-chain substituents can be attached to the periphery of what will become the phthalocyanine macrocycle. These peripheral groups disrupt the intermolecular π-π stacking that causes aggregation, thereby improving solubility. researchgate.net For instance, the reaction of this compound with hexanethiol produces 4,5-dihexylthiophthalonitrile. Phthalocyanines synthesized from this precursor exhibit excellent solubility in a broad range of organic solvents, including hexane, which facilitates their purification and processing. nih.gov Similarly, the introduction of (S)-2-methylbutoxy groups by reacting this compound with (S)-2-methylbutanol yields phthalocyanine precursors that lead to more soluble final products. frontiersin.org The synthesis of 4-chloro-5-(R-amino)phthalonitriles has also been explored as a route to phthalocyanines with increased organosolubility. chemintech.ru
Spectroscopic Properties (e.g., UV-Vis, Q-band shifts)
The electronic absorption spectrum of phthalocyanines is characterized by two main absorption bands: the Soret band (or B band) around 300-500 nm and the Q-band in the visible region around 600-700 nm. nih.govresearchgate.net The position and intensity of the Q-band are particularly sensitive to the substituents on the periphery of the macrocycle, the central metal ion, and the aggregation state.
Derivatization of this compound allows for fine-tuning of these spectroscopic properties. The introduction of substituents can cause a shift in the Q-band's maximum absorption wavelength (λmax).
Red Shift (Bathochromic Shift) : Attaching electron-donating groups or extending the π-conjugated system typically results in a red shift of the Q-band to longer wavelengths. For example, inserting alkynyl functions directly at the periphery of phthalocyanines derived from this compound enhances electronic delocalization and induces a red-shift of the maximum absorption. nih.gov Di-alpha-substituted zinc(II) phthalocyanines, prepared via mixed cyclization involving a 4,5-disubstituted phthalonitrile, exhibit a red-shifted Q band compared to the unsubstituted analogue. researchgate.net
Blue Shift (Hypsochromic Shift) : Asymmetrically substituted phthalocyanines can exhibit blue-shifted Q-bands compared to their symmetrically substituted counterparts. For instance, certain heptasubstituted zinc phthalocyanines derived from 4,5-dihexylthiophthalonitrile precursors show a slightly blue-shifted maximum absorption compared to the octasubstituted reference compound. nih.gov
The central metal ion also plays a significant role. For a given set of peripheral substituents derived from this compound, changing the metal from Zn(II) to Co(II) or other ions will alter the precise position of the Q-band. nih.gov Metal-free phthalocyanines are distinct in that they typically show a split Q-band due to their lower symmetry (D2h) compared to the single, more intense Q-band of their metallated (D4h) counterparts. researchgate.net
| Phthalocyanine Derivative | Substituent Type | Solvent | Q-Band λmax (nm) | Observation |
|---|---|---|---|---|
| FePc | Unsubstituted | DMSO | 653 | Reference spectrum. nih.gov |
| FePc | Unsubstituted | C6H6 | 669 | Red-shift in less polar solvent. nih.gov |
| ZnPc | Unsubstituted | DMSO | 672 | Reference spectrum. nih.gov |
| ZnPc | Unsubstituted | CHCl3 | 684 | Red-shift in chloroform (B151607). nih.gov |
| MnPc Derivative | 4-[(4,4,5,5,5-pentafluoropentyl)oxy] | CHCl3 | 732 | Significant red-shift due to substituent and metal. researchgate.net |
| Metal-Free Pc Derivative | 4-[(4,4,5,5,5-pentafluoropentyl)oxy] | CHCl3 | 703, 666 | Characteristic split Q-band for metal-free species. researchgate.net |
Electrochemical Properties
The electrochemical behavior of phthalocyanines, typically studied using cyclic voltammetry (CV) and square wave voltammetry (SWV), is heavily influenced by both the central metal ion and the peripheral substituents introduced via precursors like this compound. worldscientific.comdergipark.org.tr These molecules can undergo multiple redox processes, which can be either metal-based or ring-based (centered on the phthalocyanine ligand).
Ring-Based Redox Processes : Metal-free phthalocyanines and those with electrochemically inactive metal centers (like Zn(II)) typically exhibit redox processes centered on the macrocycle. dergipark.org.tr For example, octa-benzothiazole substituted zinc(II) phthalocyanine, synthesized from a precursor made with this compound, shows two Pc-based reduction reactions. dergipark.org.tr
Metal-Based Redox Processes : When an electrochemically active metal like cobalt or iron is present, additional redox couples corresponding to the M(II)/M(I) or M(II)/M(III) transitions can be observed. worldscientific.comdergipark.org.tr Cobalt(II) phthalocyanine bearing four morpholine (B109124) and four chloro units, derived from this compound, displays both metal- and ring-based redox processes. worldscientific.com Similarly, an octa-benzothiazole substituted Co(II) phthalocyanine showed one metal-based and one Pc-based reduction reaction. dergipark.org.tr
The nature of the substituents affects the redox potentials. Electron-donating groups generally make the ring easier to oxidize (less positive potential), while electron-withdrawing groups make it easier to reduce (less negative potential).
| Phthalocyanine Complex | Central Metal | Redox Processes Observed | Note |
|---|---|---|---|
| Octa-benzothiazole substituted Pc | H2 (Metal-Free) | Two Pc-based reduction reactions | Ligand-centered electrochemistry. dergipark.org.tr |
| Octa-benzothiazole substituted Pc | Zn(II) | Two Pc-based reduction reactions | Ligand-centered electrochemistry due to redox-inactive metal. dergipark.org.tr |
| Octa-benzothiazole substituted Pc | Co(II) | One metal-based and one Pc-based reduction | Both metal and ligand are electrochemically active. dergipark.org.tr |
| Tetra-morpholino, Tetra-chloro Pc | Co(II) | Both metal- and ring-based processes | Demonstrates multi-electron, reversible/quasi-reversible processes. worldscientific.com |
Aggregation Behavior
Phthalocyanine molecules have a strong tendency to stack on top of one another, forming aggregates. This aggregation is concentration-dependent and is influenced by the solvent, temperature, and the nature of the peripheral substituents. researchgate.netresearchgate.net Aggregation significantly alters the spectroscopic properties of the phthalocyanine, typically causing a blue-shift or broadening of the Q-band. researchgate.net
Functionalization of this compound is a key strategy to control aggregation.
Inhibition of Aggregation : Introducing bulky peripheral groups creates steric hindrance that prevents the close face-to-face approach of the macrocycles, thus reducing aggregation. researchgate.net Phthalocyanines substituted with bulky groups like tetracumylphenoxy show a reduced tendency to form higher aggregates. researchgate.net The excellent solubility of phthalocyanines derived from 4,5-dihexylthiophthalonitrile is a direct result of the long alkylthio chains inhibiting aggregation. nih.gov
Induction of Aggregation : In some cases, specific functional groups can be used to promote controlled aggregation. For instance, amphiphilic phthalocyanines can be designed to self-assemble into organized structures like J-aggregates at an air-water interface, a process that can be influenced by the presence of ions in the subphase. nih.gov Phthalocyanines functionalized with crown ethers, synthesized from precursors, show aggregation behavior that is affected by the presence of alkali-metal salts that coordinate to the crown ether rings. ru.nl Cations with diameters larger than the crown ether cavity can induce aggregation by forming complexes with multiple macrocycles. ru.nl
The aggregation behavior is often studied by UV-Vis spectroscopy, where deviations from the Beer-Lambert law with increasing concentration indicate the formation of aggregates. researchgate.net
Synthesis of Metal-Free Phthalocyanines
Metal-free phthalocyanines (H₂Pc) can be synthesized from this compound or its derivatives. A common method involves the cyclotetramerization of the phthalonitrile precursor in a high-boiling alcohol, such as hexanol, often in the presence of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). worldscientific.com
Another strategy involves a template synthesis, where a metal ion like Zn(II) is used to facilitate the formation of the macrocycle. The metal can then be subsequently removed by treatment with a strong acid to yield the metal-free derivative. rsc.orgrsc.org For example, a family of cationic phthalocyanines was synthesized in a pyridine-HCl ionic liquid at 120 °C; under these acidic conditions, the zinc template was removed from the products, providing a direct route to the metal-free phthalocyanines. rsc.org
Metallophthalocyanine Formation
This compound and its derivatives are extensively used for the synthesis of a wide variety of metallophthalocyanines (MPcs). The general method involves the cyclotetramerization of four phthalonitrile units around a central metal ion. This is typically achieved by heating the phthalonitrile precursor with a metal salt, such as a metal chloride (MCl₂) or acetate (M(OAc)₂), in a high-boiling solvent like n-pentanol or in a melt/solvent-free condition. nih.govworldscientific.commdpi.com A base such as DBU is often added to facilitate the reaction. nih.govresearchgate.net
Using this precursor, a diverse range of metallophthalocyanines have been synthesized, including those with the following central metals:
Zn(II) nih.govdergipark.org.trresearchgate.net
Co(II) nih.govdergipark.org.trworldscientific.com
Fe(II)
Ni(II) nih.gov
Cu(II) nih.govworldscientific.com
Mn(III) nih.gov
Ga
In
Mg
Pd(II) worldscientific.com
For example, the first synthesis of octa(hexylthio)-substituted phthalocyanines from the corresponding 4,5-dihexylthiophthalonitrile precursor yielded complexes of 2H, Zn, Ni, Cu, and Co using the classical DBU/pentanol conditions with the appropriate metal salts. nih.gov Similarly, cobalt, copper, and palladium phthalocyanines were prepared by the solvent-free cyclotetramerization of a 4-chloro-5-alkyl-phthalonitrile derivative (made from this compound) with the corresponding metal salt. worldscientific.com
Formation of Other Macrocycles
While this compound is overwhelmingly used as a precursor for the synthesis of phthalocyanines and their analogues, the reactivity of its functional groups could theoretically allow for its incorporation into other macrocyclic structures. However, based on the available research, its application is predominantly focused on the template-driven cyclotetramerization reaction that leads to the highly stable 18 π-electron phthalocyanine ring system. There is limited information in the reviewed literature on the use of this compound for the synthesis of other distinct classes of macrocycles. Its primary role remains as a key building block for functionalized phthalocyanines.
Synthesis of Hemihexaphyrazines
Hemihexaphyrazines, specifically substitutedtrithiadodecaazahexaphyrines, are large, expanded macrocycles. Their synthesis can be achieved through a crossover condensation reaction involving a substituted phthalonitrile derived from this compound.
The initial step in this strategy is the nucleophilic substitution of one or both chlorine atoms of this compound with bulky substituents to enhance the solubility of the final macrocycle. A common approach involves the reaction with 2,6-diisopropylphenol in the presence of a base such as anhydrous potassium carbonate in dry dimethylformamide (DMF). This reaction can be controlled to yield either a monosubstituted or a disubstituted phthalonitrile derivative.
For instance, the reaction of this compound with 2,6-diisopropylphenol can yield 4-chloro-5-(2,6-diisopropylphenoxy)phthalonitrile or 4,5-bis(2,6-diisopropylphenoxy)phthalonitrile, depending on the reaction stoichiometry and conditions. These substituted phthalonitriles are then subjected to a crossover condensation with 2,5-diamino-1,3,4-thiadiazole (B1295027) to form the hemihexaphyrazine macrocycle. The introduction of the bulky 2,6-diisopropylphenoxy groups is crucial for preventing aggregation and improving the solubility of these large macrocycles in organic solvents.
Table 1: Synthesis of Phthalonitrile Derivatives from this compound
| Product Name | Starting Materials | Reagents & Conditions | Yield (%) |
| 4-chloro-5-(2,6-diisopropylphenoxy)phthalonitrile | This compound, 2,6-diisopropylphenol | Anhydrous K₂CO₃, dry DMF, 45°C, 24h, Argon atmosphere | 64 |
| 4,5-bis(2,6-diisopropylphenoxy)phthalonitrile | This compound, 2,6-diisopropylphenol | Anhydrous K₂CO₃, dry DMF, 80°C, 48h, Argon atmosphere | 34 |
These functionalized phthalonitriles are key intermediates, and their subsequent reaction with 2,5-diamino-1,3,4-thiadiazole leads to the formation of new substitutedtrithiadodecaazahexaphyrines.
Synthesis of Subazaporphyrins
Subazaporphyrins are a class of porphyrinoids that are structurally related to phthalocyanines but possess a smaller, tri-unit macrocyclic core with a central boron atom. The synthesis of a specific class of these compounds, the tribenzosubazaporphyrins, highlights another derivatization strategy for this compound.
The core of this synthetic approach is the mixed cyclotrimerization of a phthalonitrile derivative with 2,3-dicyanopyrazine. This reaction is typically promoted by a Lewis acid, such as boron trichloride (B1173362) (BCl₃). By using a substituted phthalonitrile, it is possible to introduce peripheral functional groups onto the resulting subazaporphyrin macrocycle.
While direct synthesis from this compound is not typical, its derivatives are valuable precursors. For example, this compound can be converted into 4,5-disubstituted phthalonitriles through nucleophilic substitution reactions. A notable example is the reaction with benzyl (B1604629) mercaptan in the presence of potassium carbonate to yield 4,5-bis(benzylthio)phthalonitrile. This substituted phthalonitrile can then, in principle, be used in the mixed cyclotrimerization reaction.
The general strategy involves the reaction of two equivalents of a substituted phthalonitrile with one equivalent of 2,3-dicyanopyrazine in the presence of BCl₃. This method provides a direct route to C₂ᵥ-symmetric subazaporphyrins, where the substituents on the phthalonitrile units dictate the properties of the final macrocycle. The derivatization of this compound into various disubstituted phthalonitriles is therefore a critical enabling step for the synthesis of a diverse family of functionalized subazaporphyrins.
Table 2: Example of a Phthalonitrile Derivative for Subazaporphyrin Synthesis
| Product Name | Starting Materials | Reagents |
| 4,5-bis(benzylthio)phthalonitrile | This compound, Benzyl mercaptan | K₂CO₃ |
Advanced Spectroscopic Characterization Techniques
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 4,5-Dichlorophthalonitrile and its derivatives exhibits characteristic absorption bands that confirm their molecular structure.
A key feature in the IR spectra of phthalonitrile (B49051) derivatives is the sharp absorption band corresponding to the nitrile (C≡N) group, which typically appears in the region of 2229-2235 cm⁻¹. rsc.orgbch.ro For instance, in the synthesis of 4,5-bis(2,6-dibromophenoxy)phthalonitrile, a derivative of this compound, the C≡N stretch is observed at 2229 cm⁻¹. rsc.org Similarly, the IR spectra of 4,5-bis-heterocycle-oxyphthalonitrile precursors show this characteristic band between 2235-2229 cm⁻¹. bch.ro
The presence of aromatic C-H bonds is indicated by stretching vibrations, such as the one observed at 3069 cm⁻¹ for a gallium phthalocyanine (B1677752) derivative synthesized from this compound. rsc.org In the case of 4,5-dichlorophthalimide (B101854), a precursor to this compound, the N-H stretch of the imide group is seen at 3224 cm⁻¹, and the carbonyl (C=O) stretch appears at 1711 cm⁻¹. chemintech.ru Upon conversion to phthalocyanines, the characteristic nitrile peak disappears, which serves as a confirmation of successful cyclotetramerization. bch.roasianpubs.org
Detailed IR absorption data for various compounds synthesized from or related to this compound are presented in the table below.
| Compound | ν (C≡N) cm⁻¹ | ν (Ar-H) cm⁻¹ | Other Characteristic Bands (cm⁻¹) | Source |
| 4,5-bis(2,6-dibromophenoxy)phthalonitrile | 2229 | 3424, 1596, 1563 | rsc.org | |
| 4,5-bis-heterocycle-oxyphthalonitrile precursors | 2235-2229 | bch.ro | ||
| Octa(2,6-dichlorophenoxy) substituted gallium(III) phthalocyanine | 3069 | 2923, 2851, 1608, 1572, 1487, 1443, 1400, 1342, 1277, 1242, 1205, 1175, 1134, 1092, 1026, 899, 874, 793, 770, 744, 712 | rsc.org | |
| 4,5-dichlorophthalimide | 3224 (N-H), 1711 (C=O), 1533 (N-H) | chemintech.ru | ||
| Phthalonitrile compound (1) | 2232 | Disappearance of OH band at 3190 | asianpubs.org | |
| 4,5-bis(2-(benzo[d]thiazol-2-yl)phenoxy) phthalonitrile | 3061 (Ar-H) | dergipark.org.tr |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides valuable information about the electronic transitions within a molecule and is particularly useful for characterizing the highly conjugated systems of phthalocyanines derived from this compound. Phthalocyanines are known for their intense and characteristic electronic absorption spectra, which typically feature two main absorption regions: the Q-band in the visible region (600-700 nm) and the B-band (or Soret band) in the near-UV region (300-400 nm). asianpubs.org
The Q-band, arising from the π→π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine macrocycle, is a hallmark of these compounds. asianpubs.org For instance, newly synthesized zinc phthalocyanines derived from this compound exhibit a strong Q-band around 682 nm and B-bands at approximately 267 nm and 343 nm in DMSO. asianpubs.org The position and intensity of these bands can be influenced by the substituents on the periphery of the phthalocyanine ring, the central metal ion, and the solvent.
The aggregation behavior of phthalocyanines can also be studied using UV-Vis spectroscopy. The non-aggregating nature of certain phthalocyanine systems, even at higher concentrations, can be confirmed by the stability of their UV-visible spectra. rsc.org
The following table summarizes the UV-Vis absorption data for several phthalocyanine derivatives synthesized using this compound.
| Compound | Solvent | Q-band λmax (nm) (log ε) | B-band λmax (nm) (log ε) | Source |
| Octa(2,6-dichlorophenoxy) substituted gallium(III) phthalocyanine | THF | 683 (248660), 652 (35933), 616 (38544) | 366 (97640) | rsc.org |
| Octa(2,6-dichlorophenoxy) substituted indium(III) phthalocyanine | THF | 691 (239400), 658 (38033), 623 (40300) | 368 (100520) | rsc.org |
| Zinc(II) phthalocyanines 4(a-e) | DMSO | 683-688 | ~350-360 | bch.ro |
| Metal-free octa-benzothiazole substituted phthalocyanine (4) | Chloroform (B151607) | 712 (5.40), 675 (5.26), 645 (4.79), 611 (4.62) | 384 (4.92) | dergipark.org.tr |
| Zinc(II) octa-benzothiazole substituted phthalocyanine (6) | Chloroform | 691 (5.25), 619 (4.52) | 358 (4.86), 317 (5.06) | dergipark.org.tr |
| Zinc phthalocyanine derivative (F-Pc-2) | THF | 683 (5.5), 616 (4.7) | 357 (5.0) | scispace.com |
| 4,5-bis(2-bromo-4-tert-butylphenoxy) phthalonitrile (1) | DCM | 278 | worldscientific.com |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of synthesized compounds. For derivatives of this compound, various mass spectrometry techniques are employed to verify their structures.
In the analysis of 4-chloro-5-(R-amino)phthalonitriles, the mass spectra characteristically show the molecular ion peak [M]⁺ and an isotope peak [M+2]⁺ with an intensity of about 30% of the [M]⁺ peak, which is indicative of the presence of one chlorine atom. chemintech.ru The fragmentation pattern, including the loss of a chlorine atom ([M - ³⁵Cl]⁺), further corroborates the structure. chemintech.ru
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of large molecules like phthalocyanines, which might be difficult to ionize by other methods. This technique has been successfully used to confirm the molecular mass of various phthalocyanine derivatives.
For example, the MALDI-TOF mass spectrum of an octa(2,6-dichlorophenoxy) substituted gallium(III) phthalocyanine showed a molecular ion peak at m/z 1905 [M⁺], confirming its expected molecular weight. rsc.org Similarly, for a highly distorted phthalocyanine isomer, MALDI-TOF MS was crucial in identifying the product as a mixture of isomers. uea.ac.uk
The table below presents mass spectrometry data for several compounds derived from this compound.
| Compound | Ionization Method | m/z (Observed) | Interpretation | Source |
| 4-chloro-5-morpholinophthalonitrile (6c) | MS | 411.47 | [M]⁺ | chemintech.ru |
| 4-chloro-5-morpholinophthalonitrile (6c) | MS | 413.48 | [M+2]⁺ | chemintech.ru |
| 4-chloro-5-morpholinophthalonitrile (6c) | MS | 376.47 | [M - ³⁵Cl]⁺ | chemintech.ru |
| Octa(2,6-dichlorophenoxy) substituted gallium(III) phthalocyanine | MALDI-TOF | 1905 | [M]⁺ | rsc.org |
| 4,5-bis(2-bromo-4-tert-butylphenoxy) phthalonitrile | MALDI | 500.1243 | [M-HBr] | worldscientific.comuea.ac.uk |
| Metal-free octa-benzothiazole substituted phthalocyanine (4) | ES⁺ | 1550.480 | [M-6C₇H₄NS+K]⁺ | dergipark.org.tr |
| Zinc(II) octa-benzothiazole substituted phthalocyanine (6) | ES⁺ | 1614.725 | [M-6C₇H₄NS+K]⁺ | dergipark.org.tr |
| Zinc(II) phthalocyanine (4a) | FD | 1851.23 | [M]⁺ | bch.ro |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This quantitative data is crucial for verifying the empirical and molecular formula of newly synthesized derivatives of this compound. The experimentally determined percentages are compared with the theoretically calculated values to assess the purity of the compound.
For a series of novel phthalocyanine compounds, the elemental analysis results have shown good agreement with the calculated values, thereby confirming the proposed structures. asianpubs.org For instance, the analysis of an octa(2,6-dichlorophenoxy) substituted gallium(III) phthalocyanine yielded results that were in close agreement with the calculated percentages for the formula C₈₀H₃₂Cl₁₇GaN₈O₈. rsc.org
The following table displays the elemental analysis data for representative compounds.
| Compound | Formula | Calculated (%) | Found (%) | Source |
| Octa(2,6-dichlorophenoxy) substituted gallium(III) phthalocyanine | C₈₀H₃₂Cl₁₇GaN₈O₈ | C, 50.43; H, 1.69; N, 5.88 | C, 50.28; H, 1.52; N, 5.69 | rsc.org |
| Zinc Phthalocyanine with azo dye (1a) | C₁₂₈H₇₂N₂₄O₈I₈Zn | C, 67.54; H, 4.25; N, 13.13 | C, 67.50; H, 4.19; N, 13.09 | asianpubs.org |
| Zinc(II) phthalocyanine (F-Pc-2) | C₇₂H₂₈F₆₈N₈S₄Zn | C, 34.72; H, 1.13; N, 4.50 | C, 35.00; H, 0.56; N, 4.87 | scispace.com |
| Fluoro-Substituted Subphthalocyanine (F-SubPC-3) | C₇₂H₃₀BClF₇₈N₆S₆ | C, 32.03; H, 1.12; N, 3.11 | C, 32.49; H, 1.03; N, 2.89 | scispace.com |
| Zinc(II) phthalocyanine (4a) | C₁₀₄H₇₂N₂₄O₈Zn | C, 67.47; H, 3.92; N, 18.15 | C, 66.90; H, 3.17; N, 17.01 | bch.ro |
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been extensively utilized to investigate the properties of 4,5-dichlorophthalonitrile and related compounds. researchgate.netkyoto-u.ac.jp DFT methods, such as B3LYP, are employed to perform geometry optimization, calculate electronic properties, and predict spectroscopic data. pan.plnih.gov These calculations are instrumental in understanding the structure-property relationships of these molecules.
Molecular Geometry Optimization
Table 1: Selected Optimized Geometry Parameters for a Hemihexaphyrazine Derivative of this compound This table is for illustrative purposes and shows the type of data obtained from DFT calculations.
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C-C (aromatic) | 1.39 - 1.41 |
| C-Cl | 1.74 |
| C-C≡N | 1.45 |
| C≡N | 1.16 |
| C-C-C (ring) | 119 - 121 |
| C-C-Cl | 119.5 |
Note: This data is representative and based on typical values found in computational studies of similar aromatic nitriles.
Electronic Properties and HOMO-LUMO Energy Levels
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic transitions of a molecule. DFT calculations have been employed to determine these energy levels for derivatives of this compound. pan.pl The HOMO-LUMO energy gap is a key parameter that influences the molecule's stability and its potential use in electronic devices. For instance, in phthalocyanine (B1677752) derivatives, the introduction of different substituents can modulate the HOMO and LUMO energy levels, thereby tuning their electronic and optical properties. researchgate.net
Table 2: Calculated HOMO-LUMO Energies for Phthalocyanine Derivatives This table illustrates the kind of data generated from DFT calculations for related systems.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Phthalocyanine Derivative A | -5.8 | -3.7 | 2.1 |
| Phthalocyanine Derivative B | -6.0 | -3.5 | 2.5 |
Note: The values are hypothetical and serve to demonstrate the output of such computational studies.
Absorption Properties Prediction
DFT and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the absorption spectra of molecules. researchgate.net For derivatives of this compound, such as phthalocyanines, TD-DFT calculations can predict the electronic transitions responsible for the characteristic Q-band absorption in the visible region. researchgate.net These predictions are valuable for designing new dyes and pigments with specific color properties. For example, TD-DFT calculations have been performed on various phthalocyanine complexes to understand the influence of substituents on their electronic spectra. rsc.org
Vibrational Spectra
DFT calculations are also used to predict the vibrational spectra (infrared and Raman) of molecules. By calculating the normal modes of vibration, researchers can assign the experimentally observed spectral bands to specific molecular motions. researchgate.net For instance, the vibrational frequencies of 4,5-dichloro-3-hydroxypyridazine, a related heterocyclic compound, were calculated using the B3LYP method with 6-31G* and 6-311+G** basis sets, and the results were compared with experimental FT-IR and FT-Raman spectra. nih.gov This approach provides a detailed understanding of the vibrational properties of the molecule.
NMR Shielding Constants
Quantum chemical calculations of magnetic shielding constants using methods like the Gauge-Including Atomic Orbital (GIAO) method, based on DFT optimized structures, are used to predict NMR chemical shifts. mdpi.comnih.gov This is particularly useful for the structural characterization of complex molecules derived from this compound. For example, in a study of a bulky substituted hemihexaphyrazine, a high level of agreement was observed between the experimental and calculated chemical shifts, aiding in the accurate assignment of signals in the ¹H and ¹³C NMR spectra. nih.gov The optimized structure and NMR shielding constants of a simplified model molecule of a phthalocyanine derivative were also calculated using DFT. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules, such as electronic absorption spectra. aps.org TD-DFT calculations are crucial for understanding the optical properties of compounds derived from this compound. researchgate.netresearchgate.net These calculations can predict the energies and oscillator strengths of electronic transitions, providing insights into the origin of the observed absorption bands. For example, TD-DFT calculations based on optimized geometries have been used to study the electronic transitions in the absorption spectra of various phthalocyanine derivatives. researchgate.netrsc.org
Ab Initio Calculations
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a fundamental understanding of the electronic structure of molecules. While often computationally intensive, these methods, along with the closely related Density Functional Theory (DFT), are applied to phthalonitrile (B49051) derivatives to predict their geometry, reactivity, and spectroscopic properties.
Studies on various substituted phthalonitriles utilize ab initio and DFT methods to investigate how different functional groups affect the electron density distribution within the molecule. researchgate.net For example, DFT calculations using the B3LYP functional and the 6-31G* basis set have been used to optimize the geometries of substituted phthalonitriles and analyze the polarity of their nitrile groups. researchgate.net Such analyses are crucial for predicting the reactivity of these precursors in subsequent reactions, such as the formation of phthalocyanines.
In the field of crystal engineering, ab initio calculations have been performed on iodophthalonitrile derivatives to study the nature of halogen bonds, which are critical in determining the solid-state packing and properties of these materials. rsc.org These computational approaches provide insights that complement experimental X-ray analysis.
The vibrational properties of phthalonitrile derivatives are also explored using these methods. Theoretical vibrational frequencies calculated using methods like B3LYP with extended basis sets such as 6-311++G(d,p) can be compared with experimental FT-IR spectra to confirm molecular structures. researchgate.net
| Calculation Type | Method/Functional | Basis Set | Application | Reference |
| Geometry Optimization | DFT/B3LYP | 6-31G* | Analysis of electron density and reactivity | researchgate.net |
| Thermoelectric Properties | DFT | Not Specified | Study of halogen bonding in crystals | rsc.org |
| Vibrational Frequencies | DFT/B3LYP | 6-311++G(d,p) | Structural confirmation via IR spectra | researchgate.net |
| Geometry Optimization | CAM-B3LYP | 6–311G(d,p) | Ground state (S₀) geometry of imide compounds | nih.gov |
Applications in Advanced Materials and Research Fields
Precursor for Phthalocyanines with Tailored Properties
4,5-Dichlorophthalonitrile is a versatile precursor for creating substituted phthalonitriles, which are then used to synthesize phthalocyanines. nih.govchemintech.ru The chlorine atoms on the benzene (B151609) ring are susceptible to substitution by a variety of nucleophiles, including those containing oxygen, sulfur, and nitrogen. chemicalbook.comchemintech.ru This allows for the strategic design and synthesis of phthalocyanines with specific functionalities, which can fine-tune their electronic, optical, and solubility properties. semanticscholar.org
The process often involves a base-catalyzed nucleophilic aromatic substitution reaction where the chlorine atoms are replaced by other groups. chemicalbook.com For instance, reactions with phenols, thiophenols, and various amines lead to the corresponding substituted phthalonitriles. nih.govchemintech.ru These tailored phthalonitrile (B49051) derivatives can then undergo cyclotetramerization, a process where four phthalonitrile units combine to form the large, aromatic phthalocyanine (B1677752) macrocycle. semanticscholar.org This method is instrumental in producing both symmetrical and unsymmetrical phthalocyanines with desired peripheral substitutions. nih.govuea.ac.uk
Photosensitizers for Photodynamic Therapy (PDT)
Phthalocyanines derived from this compound are extensively investigated as photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment. researchgate.netmdpi.com These molecules can be activated by light of a specific wavelength to produce reactive oxygen species (ROS), such as singlet oxygen, which are toxic to cancer cells. nsf.gov The effectiveness of a photosensitizer is linked to its ability to generate these cytotoxic agents upon illumination.
The strategic substitution of the phthalocyanine periphery, made possible by starting with this compound, allows for the fine-tuning of their photophysical and photochemical properties. For example, the introduction of specific side groups can enhance the singlet oxygen quantum yield, a key measure of PDT efficacy. Research has shown that indium(III) and zinc(II) phthalocyanines containing 4-tert-butylcatechol (B165716) at the peripheral positions, synthesized from this compound precursors, exhibit high singlet oxygen quantum yields of 0.84 and 0.86 in THF, respectively. researchgate.net
Furthermore, the introduction of moieties like 2-(dimethylamino)ethylthio groups can lead to amphiphilic phthalocyanines. nih.gov This amphiphilicity can improve the interaction of the photosensitizer with cellular structures, potentially enhancing its therapeutic effect. The ability to create such tailored molecules underscores the importance of this compound in developing next-generation photosensitizers for PDT. nih.govdergipark.org.tr
Dye-Sensitized Solar Cells (DSSCs)
Phthalocyanines synthesized from this compound are promising candidates for use as sensitizers in dye-sensitized solar cells (DSSCs). cnr.itresearchgate.net Their strong absorption in the red and near-infrared regions of the solar spectrum allows for the efficient harvesting of light energy. kyoto-u.ac.jp The performance of a DSSC is highly dependent on the properties of the dye, including its light-harvesting efficiency, energy levels, and stability.
By modifying the peripheral substituents of the phthalocyanine, researchers can optimize these properties. For instance, the introduction of sterically demanding groups can prevent aggregation of the dye molecules on the titanium dioxide (TiO2) photoanode, which is a common issue that limits device efficiency. kyoto-u.ac.jp A zinc phthalocyanine with bulky substituents, synthesized from a this compound derivative, demonstrated a power conversion efficiency of 0.57% and a maximal incident photon-to-current efficiency (IPCE) of 4.9% in the near-infrared region. kyoto-u.ac.jp
Furthermore, the strategic placement of anchoring groups, such as carboxylic acids, allows for strong electronic coupling between the dye and the TiO2 surface, facilitating efficient electron injection. The synthesis of unsymmetrical phthalocyanines with both bulky donor groups and anchoring moieties, a process enabled by the use of this compound as a starting material, has led to improved DSSC performance. cnr.it For example, a zinc phthalocyanine featuring octakis(thioglycolic acid) substituents achieved a DSSC efficiency of 2.45%. sci-hub.se
Organic Electronics and Thin-Film Transistors
Phthalocyanines derived from this compound are being explored for their applications in organic electronics, particularly in the fabrication of organic thin-film transistors (OTFTs). researchgate.net The semiconducting properties of phthalocyanines, which can be tuned through peripheral substitution, make them suitable as the active layer in these devices. researchgate.net
The ability to introduce specific functional groups onto the phthalocyanine macrocycle via the use of this compound as a precursor is crucial for controlling the material's electronic properties and its organization in the solid state. For example, the synthesis of thiophene-fused metallonaphthalocyanines, which starts from this compound, allows for the creation of materials with controlled columnar stacking, a key factor for efficient charge transport in OTFTs. d-nb.info
Chemical Sensors (e.g., Gas Sensors for TNP Vapors)
Phthalocyanines synthesized from this compound have shown significant potential in the development of chemical sensors, including those for detecting explosive vapors like 2,4,6-trinitrophenol (TNP). chemintech.ru The sensing mechanism often relies on the change in the photophysical properties of the phthalocyanine upon interaction with the target analyte.
Research has demonstrated that zinc phthalocyanines derived from 4-chloro-5-(dimethylamino)phthalonitrile, which is synthesized from this compound, exhibit high fluorescence quenching efficiency in the presence of TNP. chemintech.ru This quenching effect forms the basis of a sensitive detection method. The ability to introduce specific functional groups that can interact with the analyte of interest is a key advantage of using this compound as a starting material for these sensor materials.
Electrochromic Materials
Phthalocyanines derived from this compound can be used to create electrochromic materials, which change their color in response to an applied electrical potential. This property makes them attractive for applications such as smart windows, displays, and optical switches. The electrochromic behavior of phthalocyanines is related to their ability to undergo reversible redox reactions, which alter their electronic absorption spectra.
The synthesis of sandwich-type dilutetium tetraphthalocyanines, which can be prepared from precursors derived from this compound, has been shown to yield materials with interesting electrochemical and electrochromic properties. researchgate.net By carefully designing the phthalocyanine structure through peripheral substitution, it is possible to control the colors of the different redox states and the switching speed of the electrochromic device.
Catalysis
Metallophthalocyanines synthesized from this compound are effective catalysts for a variety of chemical reactions. researchgate.net The catalytic activity of these complexes is influenced by both the central metal ion and the peripheral substituents on the phthalocyanine ring.
Polymer Science and Material Building Blocks
The reactivity of this compound makes it a valuable monomer or precursor for the construction of specialized polymers and framework materials. frontiersin.orgmoldb.com
This compound is a key reactant in the synthesis of Polymers of Intrinsic Microporosity (PIMs). nih.govacs.org These polymers are characterized by their highly rigid and contorted molecular structures that prevent efficient packing, leading to a network of interconnected micropores. nih.gov This inherent porosity makes them excellent candidates for gas storage and separation.
In a typical synthesis, this compound is reacted with a contorted comonomer, such as 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethylspirobisindane. acs.orgsemanticscholar.org This reaction forms a bis-phthalonitrile intermediate which can then be used to build larger polymer frameworks. nih.govsemanticscholar.org The resulting materials, such as imide-based PIMs, exhibit noteworthy microporosity and have been studied for their ability to capture and store carbon dioxide (CO₂). nih.govacs.org Additionally, porous organic polymers derived from precursors like this compound have shown potential for environmental remediation, such as the removal of organic dyes from aqueous solutions. acs.org
| Polymer Type | Precursors | Application | Key Finding |
| Imide-Based PIMs | This compound, 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethylspirobisindane, various aromatic diamines. nih.govacs.org | CO₂ Capture and Storage. nih.gov | The rigid, spiro-containing structure creates intrinsic microporosity, making the polymers effective CO₂ sorbents. nih.gov |
| Phthalonitrile-Based Porous Carbons | Polycarbazole phthalonitriles (derived from precursors including this compound). frontiersin.org | CO₂ Adsorption, Supercapacitor Electrodes. frontiersin.org | Chemical activation yields porous carbons with very high surface area and exceptional CO₂ uptake capacity. frontiersin.org |
While this compound itself is primarily used for covalent polymers, its derivative, 4,5-Dichlorophthalic Acid, serves as an important organic linker in the construction of Metal-Organic Frameworks (MOFs). cymitquimica.comtcichemicals.commoldb.com MOFs are crystalline materials in which metal ions or clusters are connected by organic ligands to form one-, two-, or three-dimensional porous structures. hgxx.org
4,5-Dichlorophthalic acid can coordinate with various metal ions, such as lanthanides (e.g., Europium) or transition metals (e.g., Cobalt), to create coordination polymers. hgxx.orgscispace.com For example, reactions between lanthanide chlorides and the disodium (B8443419) salt of 4,5-dichlorophthalic acid in water yield microcrystalline, isostructural coordination polymers. scispace.com In another study, a new cobalt-based MOF with a two-dimensional layered structure was synthesized using 4,5-dichlorophthalic acid and another ligand, which demonstrated good thermal stability up to 300°C and was investigated as a flame retardant in polylactic acid. hgxx.org The choice of this linker allows for the rational design of MOFs with specific network topologies and chemical functionalities for applications in luminescence, gas storage, and catalysis. scispace.com
Development of Novel Functional Dyes and Pigments
The versatility of this compound as a precursor enables the development of novel functional dyes and pigments with properties tailored for specific high-technology applications beyond simple coloration. google.comsemanticscholar.org By reacting it with a wide range of N-containing, O-containing, or S-containing nucleophiles, a vast library of substituted phthalonitriles can be created. chemintech.ruarkat-usa.org These intermediates are then converted into asymmetrically substituted (A₃B type) or symmetrically substituted (A₄ type) phthalocyanines. nih.govchemintech.ru
This synthetic flexibility allows for the fine-tuning of the electronic and photophysical properties of the final dye. For example, introducing N-containing substituents at the periphery of the phthalocyanine macrocycle can cause a significant bathochromic shift (a shift to longer wavelengths) in the material's light absorption and emission spectra. chemintech.ru This is crucial for applications such as photodynamic therapy (PDT), where the dye must absorb light at specific wavelengths to generate cytotoxic singlet oxygen. Similarly, zinc phthalocyanine derived from 4-chloro-5-(dimethylamino)phthalonitrile (which is synthesized from this compound) has shown high fluorescence quenching efficiency in the presence of certain nitroaromatic compounds, indicating its potential use in sensors for detecting explosives. chemintech.ru
Color Filters
The compound this compound is a pivotal intermediate in the synthesis of high-performance pigments and dyes, particularly phthalocyanines, which are integral to the fabrication of modern color filters for displays and imaging devices. Its chemical structure allows for the introduction of various substituents, enabling the fine-tuning of the final dye's properties to meet the stringent requirements of color filter applications, such as high transparency, thermal stability, and specific spectral characteristics.
The primary application of this compound in this field is as a precursor for substituted phthalonitrile derivatives through nucleophilic aromatic substitution reactions. The two chlorine atoms on the benzene ring are reactive sites that can be displaced by a wide range of nucleophiles. This versatility allows for the synthesis of a diverse library of phthalocyanine dyes with tailored optical and physical properties.
Research has demonstrated the synthesis of various metal phthalocyanine dyes derived from this compound for use in green and cyan color filters. researchgate.netnih.govresearchgate.net The introduction of bulky substituents via reaction with this compound can enhance the solubility of the resulting phthalocyanine dyes in industrial solvents and prevent aggregation, which is crucial for achieving high-quality, uniform color filter films. nih.govacs.org
For instance, the reaction of this compound with substituted phenols or other aromatic nucleophiles leads to the formation of precursor phthalonitriles. nih.govchemicalbook.com These precursors are then subjected to a cyclotetramerization reaction, often in the presence of a metal salt like zinc chloride, to form the final metal phthalocyanine dye. nih.gov The properties of the resulting dyes, such as their absorption spectra and thermal stability, are directly influenced by the nature of the substituents introduced via the initial reaction with this compound. researchgate.netresearchgate.net
Detailed research findings have highlighted the synthesis and characterization of specific phthalocyanine dyes derived from this compound and their performance in color filters.
Research Findings:
A study focused on developing dyes for green color filters involved the synthesis of six metal (Copper and Zinc) phthalocyanine dyes bearing bulky benzoic acid groups and chlorine atoms. researchgate.net These dyes, derived from precursors synthesized using this compound, exhibited spectral properties and thermal stability suitable for color filter applications. researchgate.net It was observed that the dispersibility of the dyes, a key factor for color filter quality, was influenced by the bulkiness of the substituents. researchgate.netresearchgate.net Specifically, polychloro zinc phthalocyanine showed superior dispersion properties due to its distorted geometric structure. researchgate.net
Another research effort detailed the synthesis of zinc phthalocyanine (ZnPc) dyes with sterically hindered substituents for use in color films. nih.gov The synthesis involved a nucleophilic aromatic substitution reaction between this compound and nucleophilic reagents like 2,4-di-tert-butylphenol. nih.gov The resulting precursors were then used to synthesize the final ZnPc dyes. The introduction of these bulky groups was found to effectively reduce the aggregation of the ZnPc molecules, thereby improving their solubility. nih.gov The color films produced from these dyes demonstrated excellent transmittance and stability. nih.gov
The following tables provide a summary of the synthesis of dye precursors from this compound and the properties of the resulting dyes and color filters as documented in various research studies.
Table 1: Synthesis of Dye Precursors from this compound
| Reactant with this compound | Resulting Phthalonitrile Derivative | Reference |
| 2,4-di-tert-butylphenol | 4,5-bis(2,4-di-tert-butylphenoxy)phthalonitrile | nih.gov |
| 2,4-di-tert-pentylphenol | 4,5-bis(2,4-di-tert-pentylphenoxy)phthalonitrile | nih.govacs.org |
| Ethyl vanillate | Not explicitly named | google.com |
| 3,4,5-tris(dodecyloxy)phenylethyne | 4,5-bis(3,4,5-tris(dodecyloxy)phenylethynyl)phthalonitrile | core.ac.uk |
| 1H,1H,2H,2H-perfluorodecanethiol | Not explicitly named | scispace.com |
| (S)-2-methylbutanol | 4,5-di-((S)-2-methylbutoxy)phthalonitrile | frontiersin.org |
| Various N-nucleophiles (amines) | 4-chloro-5-(R-amino)phthalonitriles | chemintech.ruchemintech.ru |
Table 2: Properties of Phthalocyanine Dyes and Color Filters Derived from this compound
| Dye/Color Filter Description | Property | Value/Observation | Reference |
| Zinc Phthalocyanine with 2,4-di-tert-butylphenoxy substituents | Solubility in PGMEA | > 7.81 g/100 g | acs.org |
| Color films from ZnPc dyes with sterically hindered phenoxy groups | Photostability (ΔE) | < 3 | nih.gov |
| Color films from ZnPc dyes with sterically hindered phenoxy groups | Thermal Stability (ΔE) | < 3 | nih.gov |
| Dispersed-dye-based color filter with polychloro zinc phthalocyanine | Stability | Superior to traditional soluble-dye-based color filters | researchgate.netresearchgate.net |
| Color filters with dispersed phthalocyanine dyes | Film Thickness | Decreased thickness with superior color properties | researchgate.net |
| Subphthalocyanine from this compound | Reaction Yield | > 50% | google.com |
Conclusion and Future Research Directions
Summary of Key Findings on 4,5-Dichlorophthalonitrile
This compound has established itself as a critical building block in the synthesis of a diverse array of functional organic materials, most notably phthalocyanines. Its primary importance lies in its role as a versatile intermediate, readily undergoing nucleophilic aromatic substitution reactions. This allows for the introduction of various substituents onto the phthalocyanine (B1677752) periphery, thereby tuning the final molecule's electronic, photophysical, and solubility properties.
The chlorine atoms in the 4 and 5 positions of the benzene (B151609) ring are susceptible to displacement by a range of O-, S-, and N-nucleophiles. chemintech.ruchemicalbook.com This reactivity has been extensively exploited to create a library of substituted phthalonitriles, which are the direct precursors to symmetrically and asymmetrically substituted phthalocyanines. nih.govnih.gov The resulting phthalocyanine derivatives have shown significant promise in advanced applications, including as materials for solar cells, nonlinear optics, and information recording. guidechem.com
Challenges and Opportunities in Synthesis and Derivatization
Despite its utility, the synthesis and derivatization of this compound are not without their challenges. Traditional synthetic routes often involve multi-step processes starting from 4,5-dichlorophthalic acid or its anhydride (B1165640), which can be inefficient and generate significant waste. guidechem.comisuct.ru The Rosenmund-Braun reaction, another common method for producing phthalonitriles, often requires harsh reaction conditions and can lead to the formation of heavy metal waste. isuct.ru
A significant challenge in derivatization is controlling the degree of substitution. In many instances, only one of the two chlorine atoms is substituted, leading to the formation of 4-chloro-5-substituted-phthalonitriles. chemintech.ru While this can be advantageous for creating asymmetrically substituted A3B-type phthalocyanines, achieving disubstitution to form symmetrical phthalocyanines can be difficult and may require harsh conditions or specific catalysts. chemintech.runih.gov Furthermore, the synthesis of certain derivatives, such as those with bulky substituents, can be sterically hindered, leading to low yields. rsc.org
These challenges, however, present numerous opportunities for future research. The development of more efficient and environmentally friendly synthetic routes to this compound is a key area of interest. This includes exploring transition-metal-catalyzed cyanation reactions as an alternative to traditional methods. isuct.ru There is also a need for more selective and milder conditions for the derivatization of this compound to allow for the synthesis of a wider range of functionalized precursors. The use of solid-phase synthesis techniques offers a promising avenue for the controlled synthesis of asymmetrically substituted phthalocyanines, simplifying purification processes. nih.gov
Emerging Applications and Interdisciplinary Research Prospects
The true potential of this compound lies in the novel applications of its derivatives. The ability to precisely tailor the properties of phthalocyanines by introducing specific functional groups opens up a vast landscape for interdisciplinary research.
Emerging applications include:
Sensors: Phthalocyanines derived from this compound are being investigated as highly sensitive chemical sensors. For instance, a zinc phthalocyanine based on 4-chloro-5-(dimethylamino)phthalonitrile has demonstrated high fluorescence quenching efficiency in the presence of explosives like trinitrophenol and trinitrotoluene. chemintech.ru
Photodynamic Therapy (PDT): Phthalocyanines are excellent photosensitizers for PDT due to their strong absorption in the therapeutic window of light. By attaching specific solubilizing or targeting groups via the derivatization of this compound, the efficacy and selectivity of these PDT agents can be significantly enhanced. mdpi.com For example, the introduction of morpholine (B109124) moieties has been shown to potentiate the photodynamic activity of phthalocyanines. nih.gov
Advanced Materials: Derivatives of this compound are being incorporated into advanced polymers and materials. For example, they are used in the synthesis of polymers of intrinsic microporosity (PIMs), which have applications in gas separation and membrane technology. mdpi.com Phthalonitrile-based resins containing cyclotriphosphazene, derived from related precursors, exhibit high thermal stability, making them suitable for high-performance composites. mdpi.com
Molecular Electronics and Photonics: The tailored electronic properties of phthalocyanines make them attractive candidates for use in molecular electronics, nonlinear optics, and as components in optical data storage. acs.org The ability to control the substitution pattern on the phthalocyanine ring allows for the fine-tuning of their absorption and emission characteristics. chemintech.runih.gov
The future of this compound research will likely be characterized by a greater emphasis on creating highly specialized molecules for targeted applications. This will require close collaboration between synthetic chemists, materials scientists, biologists, and engineers to design and synthesize novel derivatives with precisely controlled properties. The continued exploration of new reaction methodologies and a deeper understanding of structure-property relationships will be crucial in unlocking the full potential of this versatile chemical compound.
Q & A
Q. What are the optimized synthetic routes for 4,5-Dichlorophthalonitrile, and how do they compare to classical methods?
The classical synthesis (Wöhrle method) involves a four-step process with a moderate yield of 49% . An improved method modifies the third stage by using 4,5-dichlorophthalic acid and ammonium chloride, achieving a total yield of 72% via direct conversion to 4,5-dichlorophthalamide (78% yield) and subsequent dehydration with POCl₃ in DMFA (98% yield) . Key steps include:
- Step 1 : Reaction of 4,5-dichlorophthalic acid with ammonium chloride and aqueous ammonia to form 4,5-dichlorophthalamide.
- Step 2 : Dehydration using POCl₃ at 35°C to yield the nitrile .
Q. What solvents and conditions are optimal for nucleophilic substitution (SNAr) reactions involving this compound?
- Solvents : DMFA (dimethylformamide) is preferred for SNAr reactions due to its high polarity and ability to dissolve both reactants and bases .
- Temperature : Reactions with aliphatic amines proceed at 80–140°C, while aromatic amines require harsher conditions (140°C) .
- Bases : Potassium carbonate or triethylamine are commonly used; the choice does not significantly alter reaction pathways but affects reaction homogeneity .
Q. How can researchers confirm the molecular structure of this compound derivatives?
Structural validation relies on:
- IR Spectroscopy : Peaks at ~2238 cm⁻¹ (C≡N stretching) and ~1052 cm⁻¹ (C-Cl) .
- ¹H NMR : Two aromatic proton singlets at δ 8.60 ppm (C(3,6)H) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 319 [M⁺] for 4-chloro-5-(4-ethoxycarbonylpiperazinyl)phthalonitrile) .
Advanced Research Questions
Q. How does the choice of N-nucleophile influence selectivity and yield in SNAr reactions?
- Aliphatic Amines : Secondary amines (e.g., morpholine) yield mono-substituted products selectively (e.g., 4-chloro-5-morpholinylphthalonitrile, 57.5% yield) due to steric hindrance and electronic effects .
- Aromatic Amines : Electron-donating groups (e.g., -OCH₃) accelerate substitution, while electron-withdrawing groups (e.g., halogens) require longer reaction times .
- Primary Amines : Form unstable intermediates, leading to lower yields (14–26%) unless in situ activation (e.g., triethyl phosphite) is used .
Q. What methodological strategies resolve contradictions in reported yields of substituted phthalonitriles?
- Solvent Optimization : Replacing DMSO with DMF and increasing reaction temperature to 110°C improved yields of 4,5-diphenoxyphthalonitrile to 83–85% .
- Excess Reagents : Using >3 equivalents of hydroxyisophthalate relative to this compound increased ester-functionalized phthalonitrile yields from 67% to >80% .
- Base Selection : Tributylamine, with a higher boiling point, facilitates homogeneous conditions for aromatic amine reactions .
Q. How can this compound be utilized in synthesizing low-symmetry phthalocyanines with tailored properties?
- Cross-Condensation : Reacting this compound (Component A) with substituted phthalonitriles (Component B) produces A₃B-type phthalocyanines. For example:
- Fluorescence Quenching : Zinc phthalocyanines derived from 4-chloro-5-(dimethylamino)phthalonitrile show high sensitivity to trinitrophenol, enabling explosive detection .
- Red-Shifted Absorption : Introducing electron-rich substituents (e.g., morpholine) shifts absorption/emission peaks due to auxiliary chromophore effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
